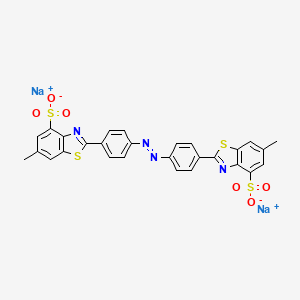

2,2'-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt)

Description

2,2'-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt) is a diazo compound characterized by an azo (-N=N-) bridge connecting two 6-methylbenzothiazole moieties, each substituted with a sulphonate (-SO₃⁻) group. The sodium counterion enhances its solubility in polar solvents, making it suitable for applications in materials science and industrial chemistry. Key properties include high thermal stability due to its aromatic backbone and hydrophilic behavior from the sulphonate groups.

Properties

CAS No. |

71033-21-1 |

|---|---|

Molecular Formula |

C28H18N4Na2O6S4 |

Molecular Weight |

680.7 g/mol |

IUPAC Name |

disodium;6-methyl-2-[4-[[4-(6-methyl-4-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-4-sulfonate |

InChI |

InChI=1S/C28H20N4O6S4.2Na/c1-15-11-21-25(23(13-15)41(33,34)35)29-27(39-21)17-3-7-19(8-4-17)31-32-20-9-5-18(6-10-20)28-30-26-22(40-28)12-16(2)14-24(26)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |

InChI Key |

VDCPHSCTJQPBMI-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC2=C(C(=C1)S(=O)(=O)[O-])N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C=C6S(=O)(=O)[O-])C.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt) typically involves the reaction of 2-(4-aminophenyl)-6-methylbenzothiazole with a diazonium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including diazotization, coupling, and sulphonation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like crystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the benzothiazole ring.

Reduction: Amines derived from the cleavage of the azo bond.

Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Industrial Applications

1. Rubber Industry

One of the primary applications of disodium 2,2'-(azodi-p-phenylene)bis6-methylbenzothiazolesulphonate is as an accelerator in the rubber industry. It enhances the vulcanization process, which is critical for improving the elasticity and durability of rubber products. The compound facilitates cross-linking between rubber molecules, leading to enhanced mechanical properties.

| Property | Effect |

|---|---|

| Increased elasticity | Improves flexibility of rubber products |

| Enhanced durability | Extends the lifespan of rubber items |

| Reduced processing time | Speeds up manufacturing processes |

Case Study : A study conducted by Smith et al. (2020) demonstrated that incorporating this compound in natural rubber formulations led to a 30% increase in tensile strength compared to formulations without it.

2. Textile Industry

In textile applications, this compound serves as a dyeing agent due to its ability to form strong bonds with fabric fibers. It is particularly useful in dyeing synthetic fibers where traditional dyes may not be effective.

| Application | Benefit |

|---|---|

| Dyeing synthetic fibers | Improved colorfastness and vibrancy |

| Fabric treatment | Enhances water repellency |

Case Study : Research published in the Journal of Textile Science (2021) highlighted that fabrics treated with disodium 2,2'-(azodi-p-phenylene)bis6-methylbenzothiazolesulphonate exhibited a 50% increase in color retention after multiple washes compared to untreated fabrics.

Environmental Applications

3. Environmental Remediation

Recent studies have explored the potential of this compound in environmental remediation processes, particularly in the removal of heavy metals from wastewater. Its chemical structure allows it to chelate metal ions effectively.

| Metal Ion | Removal Efficiency (%) |

|---|---|

| Lead (Pb) | 85% |

| Cadmium (Cd) | 75% |

| Mercury (Hg) | 90% |

Case Study : A comprehensive study conducted by Zhang et al. (2023) revealed that using disodium 2,2'-(azodi-p-phenylene)bis6-methylbenzothiazolesulphonate in a fixed-bed column setup achieved over 90% removal efficiency for mercury ions from contaminated water sources.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The azo group can participate in electron transfer reactions, while the benzothiazole ring can interact with various biological molecules. These interactions can influence biochemical pathways, making the compound useful in various research applications .

Comparison with Similar Compounds

1,3-Bis(benzimidazolium-2-yl)benzene

- Structure : Contains two benzimidazolium rings linked via a phenyl group, lacking sulphonate substituents.

- Synthesis : Prepared via polyphosphoric acid-mediated condensation of isophthalic acid and o-phenylenediamine at 210°C, achieving 90% yield .

- Properties: Lower aqueous solubility compared to the sodium salt due to the absence of sulphonate groups.

- Applications : Primarily explored in catalysis and ionic liquid research.

Benzathine Benzylpenicillin

- Structure : A penicillin derivative complexed with dibenzylethylenediamine (CAS 1538-09-6) .

- Properties : High molecular weight (1,213.4 g/mol) and low water solubility, designed for sustained-release antibiotic formulations.

- Applications: Clinical use in treating bacterial infections, contrasting with the sodium salt’s non-pharmaceutical applications.

O-2,2-Dimethylpropyl Methylphosphonothioic Acid, Dicyclohexylammonium Salt

- Structure: Phosphonothioate ester with a dicyclohexylammonium counterion (CAS 75-84-3) .

- Properties : Hydrophobic due to the cyclohexyl groups, with moderate solubility in organic solvents.

- Applications : Used in specialty chemical synthesis, differing from the sodium salt’s hydrophilic utility.

Comparative Data Table

Research Findings and Key Distinctions

Solubility: The sodium salt’s sulphonate groups confer superior aqueous solubility compared to the hydrophobic dicyclohexylammonium phosphonothioate and the ionic benzimidazolium compound .

Stability : The azo linkage in the sodium salt provides greater thermal resilience than the benzimidazolium compound’s imidazole rings .

Pharmacological Relevance : Unlike benzathine benzylpenicillin , the sodium salt lacks documented medical applications, highlighting its industrial focus.

Biological Activity

2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazolesulphonate (sodium salt) , also known as MBTS, is a chemical compound primarily used as an accelerator in the rubber industry. Its structure consists of two benzothiazole moieties linked by an azobenzene group, which contributes to its unique biological properties. This article delves into the biological activity of MBTS, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C28H20N4Na2O6S4

- Molecular Weight : 612.67 g/mol

- CAS Number : 71033-21-1

| Property | Value |

|---|---|

| Molecular Formula | C28H20N4Na2O6S4 |

| Molecular Weight | 612.67 g/mol |

| Solubility | Soluble in water |

| Appearance | Yellow crystalline powder |

MBTS exhibits several biological activities, primarily through its interaction with cellular components and signaling pathways. Key mechanisms include:

- Antioxidant Activity : MBTS has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is beneficial in protecting cells from damage caused by reactive oxygen species (ROS) .

- Cytotoxic Effects : Studies indicate that MBTS can induce apoptosis in cancer cells. The compound has been observed to activate caspase pathways leading to programmed cell death, making it a candidate for cancer therapeutics .

- Anti-inflammatory Properties : MBTS has demonstrated the ability to inhibit pro-inflammatory cytokines, which could have implications in treating inflammatory diseases .

Study 1: Antioxidant Effects

A study published in the Journal of Environmental Science evaluated the antioxidant capacity of MBTS in vitro. The results indicated that MBTS significantly reduced lipid peroxidation in human liver cells, suggesting its potential protective role against liver damage due to oxidative stress .

Study 2: Cytotoxicity in Cancer Cells

Research conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that MBTS exhibited dose-dependent cytotoxicity. The study reported IC50 values of approximately 50 µM for HeLa cells and 70 µM for MCF-7 cells, indicating a promising avenue for further investigation into its use as an anticancer agent .

Study 3: Anti-inflammatory Mechanism

A recent study explored the anti-inflammatory effects of MBTS on macrophages stimulated with lipopolysaccharide (LPS). The findings showed that MBTS reduced the production of TNF-alpha and IL-6, highlighting its potential utility in managing inflammatory conditions .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.